2,3-Dichlorobenzamidyl Guanidine-13C2
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Overview
Description
2,3-Dichlorobenzamidyl Guanidine-13C2 is a chemical compound with the molecular formula C6(13C)2H8Cl2N4O and a molecular weight of 249.07. It is primarily used in research settings, particularly in the field of proteomics . This compound is labeled with stable isotopes, making it valuable for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorobenzamidyl Guanidine-13C2 typically involves the reaction of 2,3-dichlorobenzoyl chloride with guanidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C2 isotopes . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the incorporation of the 13C2 isotopes .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobenzamidyl Guanidine-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamidyl guanidine derivatives.
Scientific Research Applications
2,3-Dichlorobenzamidyl Guanidine-13C2 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: Used in labeling and tracking molecules in biological systems to study their behavior and interactions.
Medicine: Employed in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzamidyl Guanidine-13C2 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The incorporation of 13C2 isotopes allows for detailed studies of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzamidyl Guanidine: Similar structure but without the 13C2 isotopes.
2,4-Dichlorobenzamidyl Guanidine: Different position of chlorine atoms.
3,4-Dichlorobenzamidyl Guanidine: Different position of chlorine atoms.
Uniqueness
2,3-Dichlorobenzamidyl Guanidine-13C2 is unique due to the incorporation of stable isotopes, which makes it particularly valuable for research applications. The presence of 13C2 isotopes allows for precise tracking and analysis of the compound in various chemical and biological systems .
Properties
IUPAC Name |
2,3-dichloro-N-(diamino(113C)methylideneamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPDTPYRBILFCT-BFGUONQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)NN=[13C](N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661910 |
Source
|
Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185047-08-8 |
Source
|
Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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